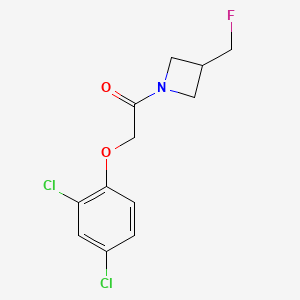

2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2FNO2/c13-9-1-2-11(10(14)3-9)18-7-12(17)16-5-8(4-15)6-16/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDWINRUKKHHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 2,4-dichlorophenol and 3-(fluoromethyl)azetidine.

Step 1: Formation of 2-(2,4-dichlorophenoxy)ethanol by reacting 2,4-dichlorophenol with ethylene oxide under basic conditions.

Step 2: Conversion of 2-(2,4-dichlorophenoxy)ethanol to 2-(2,4-dichlorophenoxy)acetyl chloride using thionyl chloride.

Step 3: Reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with 3-(fluoromethyl)azetidine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid.

Reduction: 2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: Helps in understanding the behavior of azetidine and phenoxy groups under different conditions.

Biology

Biological Activity: Investigated for potential antimicrobial and antifungal properties.

Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in drug development.

Medicine

Pharmaceutical Development: Explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its azetidine moiety.

Industry

Agrochemicals: Potential use as a herbicide or pesticide due to its phenoxy group, which is common in many herbicidal compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The dichlorophenoxy group can interact with enzyme active sites, potentially inhibiting their activity. The fluoromethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Structural and Electronic Differences

- Heterocyclic Moieties: The target compound’s 3-(fluoromethyl)azetidine group distinguishes it from analogs with pyrazole (), piperazine (), or dihydroxyphenyl () substituents. Azetidine’s smaller ring size (4-membered vs.

- Halogenation Patterns: Compared to 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone (), the target compound’s dichlorophenoxy group may reduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Physicochemical Properties

- Melting Points: The dihydroxyphenyl analog (m.p. 192°C) has a significantly higher melting point than bromophenyl derivative 3i (99–101°C) , likely due to hydrogen bonding from phenolic -OH groups. The target compound’s fluoromethyl group may reduce crystallinity compared to non-fluorinated analogs.

- Lipophilicity : The 3-(fluoromethyl)azetidine group in the target compound may enhance membrane permeability compared to polar dihydroxyphenyl or pyrazole analogs, favoring pharmaceutical applications.

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is an azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dichlorophenoxy group and an azetidine moiety, which are significant for its pharmacological properties.

Antimicrobial Activity

Research indicates that azetidine derivatives, including the compound , exhibit significant antimicrobial activity. A study highlighted the synthesis of various azetidin-2-ones which showed potent activity against pathogens such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| This compound | Bacillus anthracis | High |

| Azetidin-2-one A | Staphylococcus aureus | Moderate |

| Azetidin-2-one B | Candida albicans | High |

The SAR analysis of these compounds suggests that modifications to the azetidine ring can enhance antimicrobial efficacy. For instance, the presence of halogen substituents significantly increases activity against gram-positive bacteria .

Case Study 1: Synthesis and Evaluation

In a recent study, a series of azetidine derivatives were synthesized and evaluated for their biological activities. The compound exhibited notable antibacterial properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Case Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of this compound revealed its potential in treating infections caused by resistant bacterial strains. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, suggesting its therapeutic potential .

The biological activity of this compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The dichlorophenoxy group likely contributes to membrane permeability alterations, facilitating enhanced uptake of the drug into bacterial cells .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions:

- Step 1: Prepare the dichlorophenoxy acetyl moiety via Friedel-Crafts acylation using 2,4-dichlorophenol and an acyl chloride (e.g., chloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2: Functionalize the azetidine ring. For example, introduce the fluoromethyl group via nucleophilic substitution using a fluoromethylating agent (e.g., Selectfluor®) under controlled pH and temperature .

- Step 3: Couple the two fragments via a nucleophilic substitution or condensation reaction, ensuring stereochemical control.

Key Considerations:

- Monitor reaction progress using TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (e.g., IR, NMR, Mass Spectrometry) be employed to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons on the dichlorophenoxy ring (δ 6.8–7.5 ppm) and azetidine ring (δ 3.0–4.5 ppm). Fluorine coupling in ¹H NMR (e.g., splitting due to adjacent CF₃ groups) confirms fluoromethyl substitution .

- IR Spectroscopy: Detect carbonyl stretching (C=O) at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry: Confirm molecular weight via high-resolution ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

Q. What safety protocols are critical when handling intermediates or the final compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for volatile reagents (e.g., acyl chlorides) .

- Waste Disposal: Segregate halogenated waste (e.g., dichlorophenoxy derivatives) and neutralize acidic/basic byproducts before disposal .

- Emergency Procedures: In case of spills, use inert absorbents (e.g., vermiculite) and consult SDS for specific antidotes .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) assist in predicting reactivity or optimizing synthesis?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states for key reactions (e.g., fluoromethylation or acylation). Predict regioselectivity and energy barriers .

- Docking Studies: If targeting biological activity, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to predict metabolic stability .

Case Study:

A DFT study on analogous compounds revealed that electron-withdrawing groups (e.g., -Cl) lower the energy barrier for nucleophilic substitution by 15–20% .

Q. What strategies are recommended for optimizing reaction yields in the synthesis under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation. AlCl₃ may offer higher yields but requires anhydrous conditions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance fluoromethylation efficiency by stabilizing intermediates .

- DoE Approach: Use a Design of Experiments (DoE) framework to evaluate interactions between temperature, catalyst loading, and solvent .

Data Contradiction Example:

reports 75% yield for Friedel-Crafts acylation with AlCl₃, while achieved 82% using HCl/H₂O₂ under reflux. This discrepancy highlights the need for reaction-specific optimization .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR) during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC): Assign overlapping peaks by correlating ¹H-¹H and ¹H-¹³C signals. For example, an unexpected peak at δ 4.2 ppm in ¹H NMR might correlate with a quaternary carbon in HSQC, indicating impurities .

- Isotopic Labeling: Introduce ¹⁹F labels to track fluoromethyl group behavior and confirm substitution patterns .

Case Study:

In , IR data for 1-(2,4-dichlorophenyl)ethanone showed a C=O stretch at 1720 cm⁻¹, but impurities from chlorination byproducts caused a secondary peak at 1680 cm⁻¹. Purification via recrystallization resolved this .

Q. What biological assays are suitable for evaluating the compound’s potential therapeutic applications?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .

- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

Data Interpretation:

A structurally similar compound () showed IC₅₀ = 2.1 µM against CYP3A4, suggesting potential drug-drug interaction risks. Cross-validate with hepatocyte stability assays .

Q. How can stability studies (e.g., pH, temperature) inform storage and handling protocols?

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (ICH Q1A guidelines). Monitor degradation via HPLC .

- Lyophilization: If hygroscopic, lyophilize the compound and store under argon at -20°C to prevent hydrolysis of the fluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.